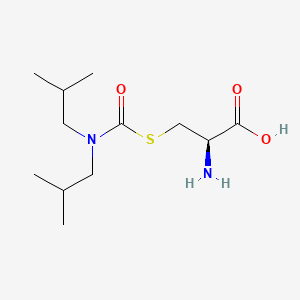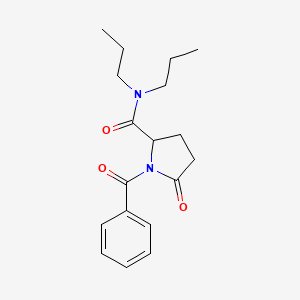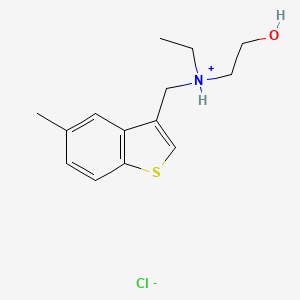
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as thienobenzene derivatives. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of the ethanol group and the N-ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino group makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride typically involves the following steps:
Formation of the Thienobenzene Core: The synthesis begins with the formation of the thienobenzene core, which can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg synthesis.
Introduction of the N-Ethyl Group: The N-ethyl group is introduced through an alkylation reaction, where ethylamine is reacted with the thienobenzene derivative under basic conditions.
Attachment of the Ethanol Group: The ethanol group is introduced through a nucleophilic substitution reaction, where the thienobenzene derivative is reacted with ethylene oxide in the presence of a base.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ethylene oxide in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted ethanol derivatives.
Scientific Research Applications
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Methylbenzo(b)thiophene: A related compound with similar structural features but lacking the ethanol and N-ethyl groups.
Ethanol, 2-(ethyl((5-fluorobenzo(b)thien-3-yl)methyl)amino)-, hydrochloride: A similar compound with a fluorine atom instead of a methyl group on the thienobenzene ring.
Uniqueness
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride is unique due to the presence of both the ethanol and N-ethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs .
Properties
CAS No. |
7349-43-1 |
|---|---|
Molecular Formula |
C14H20ClNOS |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
ethyl-(2-hydroxyethyl)-[(5-methyl-1-benzothiophen-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H19NOS.ClH/c1-3-15(6-7-16)9-12-10-17-14-5-4-11(2)8-13(12)14;/h4-5,8,10,16H,3,6-7,9H2,1-2H3;1H |
InChI Key |
ZCWUBSFPAQOZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCO)CC1=CSC2=C1C=C(C=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


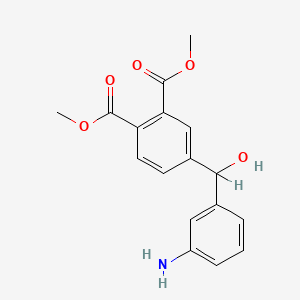
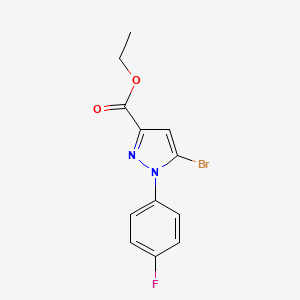
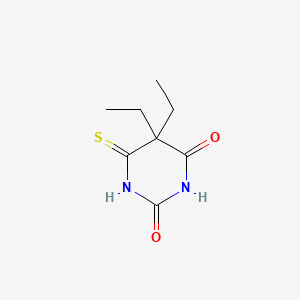
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
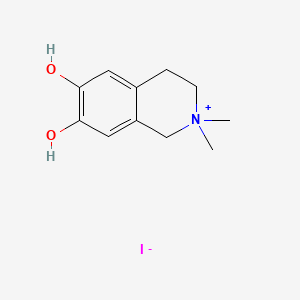
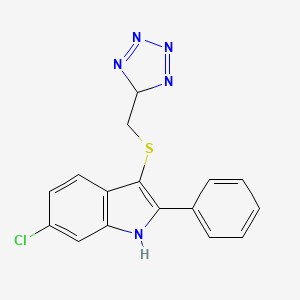
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
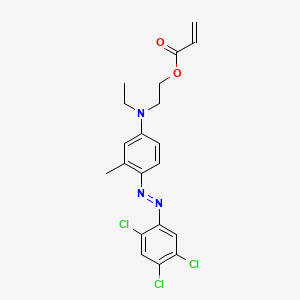
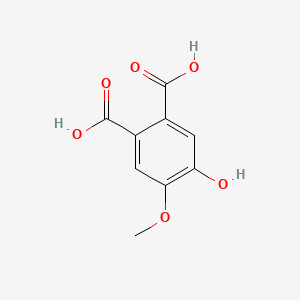
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

